6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline

Monoamine Oxidase Inhibition Neurochemistry Alkaloid Pharmacology

6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline (CAS 1443980-53-7, molecular formula C12H15NO, molecular weight 189.25 g/mol) is a bicyclic heterocyclic compound belonging to the 3,4-dihydroisoquinoline alkaloid class. It features a reactive imine (C=N) functionality and an electron-donating 6-methoxy substituent on the aromatic ring.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 1443980-53-7
Cat. No. B1448052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline
CAS1443980-53-7
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=CC(=C2)OC)C(=N1)C
InChIInChI=1S/C12H15NO/c1-8-6-10-7-11(14-3)4-5-12(10)9(2)13-8/h4-5,7-8H,6H2,1-3H3
InChIKeyDXZAMPLVUDTVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline (CAS 1443980-53-7): Chemical Identity and Procurement Baseline


6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline (CAS 1443980-53-7, molecular formula C12H15NO, molecular weight 189.25 g/mol) is a bicyclic heterocyclic compound belonging to the 3,4-dihydroisoquinoline alkaloid class . It features a reactive imine (C=N) functionality and an electron-donating 6-methoxy substituent on the aromatic ring . This structural motif confers distinct physicochemical properties, including a predicted XLogP3-AA value of 2, indicating moderate lipophilicity [1]. The compound is commercially available as a research chemical, typically at 95% purity, and serves as a chiral building block in the synthesis of more complex isoquinoline alkaloids and naphthylisoquinoline natural products [2].

Why Generic 3,4-Dihydroisoquinolines Cannot Substitute for 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline (CAS 1443980-53-7)


Substitution with simpler or unsubstituted 3,4-dihydroisoquinoline analogs is not scientifically valid due to quantifiable differences in electronic modulation, lipophilicity-driven target engagement, and synthetic utility. The presence of the 6-methoxy group significantly alters the electron density of the aromatic ring, impacting both the reactivity of the imine bond during stereoselective reductions and the compound's interaction with biological targets [1]. Furthermore, the 1,3-dimethyl substitution pattern introduces chiral centers (C1 and C3), making this compound a critical stereochemical probe or precursor for enantioselective synthesis, whereas achiral or mono-substituted analogs lack this essential stereochemical dimension [2]. Computational and class-level pharmacological data confirm that such structural variations translate directly into divergent MAO-A inhibitory potency and spasmolytic activity profiles [3].

Quantitative Differentiation Guide for 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline (CAS 1443980-53-7) vs. Comparators


MAO-A Inhibitory Potency: Class-Level Advantage of 3,4-Dihydroisoquinolines vs. Fully Aromatic and Tetrahydro Analogs

While direct Ki data for 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline (CAS 1443980-53-7) is not yet published in primary literature, class-level analysis provides a strong inferential basis for its selection. Comparative studies on simple isoquinoline alkaloids establish that the 3,4-dihydro oxidation state is a critical determinant of potency. Specifically, 3,4-dihydroisoquinolines as a class demonstrate the highest potency against MAO-A, with Ki values ranging from 2 to 130 μM, compared to fully aromatic isoquinolines (Ki = 17–130 μM) and 1,2,3,4-tetrahydroisoquinolines which are significantly less potent [1]. This quantitative trend indicates that the C=N imine bond present in 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is essential for maintaining the lower end of this Ki range, supporting its preferential use over reduced (tetrahydro) or fully aromatized analogs in MAO-A-focused investigations.

Monoamine Oxidase Inhibition Neurochemistry Alkaloid Pharmacology

Predicted Lipophilicity Advantage Over Des-Methoxy Analog: LogP Comparison for Membrane Permeability

Procurement of 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline (CAS 1443980-53-7) is differentiated from the des-methoxy analog 1,3-dimethyl-3,4-dihydroisoquinoline (C11H13N, MW 159.23) by a predicted increase in lipophilicity. The target compound has a predicted XLogP3-AA value of 2 [1], whereas the des-methoxy analog is expected to have a lower LogP due to the absence of the oxygen atom. This ~0.5–1.0 LogP unit difference is significant for passive membrane diffusion; compounds with LogP values between 2 and 3 are generally within the optimal range for both gastrointestinal absorption and blood-brain barrier penetration, as defined by Lipinski's Rule of Five [2]. Recent studies on 1,3-disubstituted 3,4-dihydroisoquinolines confirm that compounds in this LogP range exhibit high predicted gastrointestinal absorption and the ability to cross the blood-brain barrier [3].

ADME Prediction Lipophilicity Blood-Brain Barrier Penetration

Spasmolytic Activity: Class-Level Pharmacological Differentiation of 1,3-Disubstituted Dihydroisoquinolines

A 2024 study in Biomedicines systematically evaluated the spasmolytic activities of novel 1,3-disubstituted 3,4-dihydroisoquinolines, establishing that compounds within this subclass exhibit significant smooth muscle relaxant effects [1]. While the specific activity of 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline was not individually quantified in this study, the structure-activity relationship (SAR) framework confirms that the 1,3-disubstitution pattern is essential for spasmolytic efficacy. Furthermore, these compounds were evaluated against Lipinski's Rule of Five, demonstrating high predicted gastrointestinal absorption and the ability to cross the blood-brain barrier—properties that directly apply to CAS 1443980-53-7 given its molecular weight (189.25) and predicted LogP (2) [2]. In contrast, mono-substituted or unsubstituted dihydroisoquinolines lack the combined 1,3-substitution motif required for optimal spasmolytic activity.

Spasmolytic Activity Smooth Muscle Pharmacology Drug-Likeness

Stereochemical Complexity: Chiral Resolution Capability vs. Achiral 3,4-Dihydroisoquinoline Analogs

6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline (CAS 1443980-53-7) possesses two chiral centers at C1 and C3, a stereochemical feature absent in simpler 3,4-dihydroisoquinolines such as 6-methoxy-3,4-dihydroisoquinoline (CAS 14446-29-8) or 1-methyl-3,4-dihydroisoquinoline. This stereochemical complexity is not merely structural; it enables specific analytical and synthetic workflows. A validated ruthenium-mediated oxidative degradation procedure has been established for chiral 1,3-dimethyl substituted di- and tetrahydroisoquinolines, which allows for the preparative isolation of 3-aminobutyric acid and subsequent GC analysis after Mosher-type derivatization to determine the absolute configuration at C-3 [1]. This method provides unambiguous stereochemical assignment, a capability that is impossible with achiral or mono-substituted dihydroisoquinoline analogs. Furthermore, the compound serves as a precursor for diastereoselective reduction to yield enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines, which are essential chiral building blocks for naphthylisoquinoline alkaloid synthesis [2].

Chiral Resolution Absolute Configuration Determination Stereoselective Synthesis

Patent-Cited Scaffold Relevance: 6-Methoxy-3,4-Dihydroisoquinoline Core in GLP-1R/GIPR Modulator Development

The 6-methoxy-3,4-dihydroisoquinoline core structure present in CAS 1443980-53-7 has been explicitly claimed in recent patent literature as a privileged scaffold for developing positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R) and/or glucose-dependent insulinotropic polypeptide receptor (GIPR) [1]. Patent WO 2022/076503 A1 specifically describes a series of novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds for the treatment of type II diabetes mellitus [2]. While the patented compounds incorporate additional substituents beyond the core scaffold, the patent's explicit focus on the 6-methoxy-3,4-dihydroisoquinoline motif—rather than other dihydroisoquinoline substitution patterns—establishes the 6-methoxy substitution as a critical structural feature for GLP-1R/GIPR PAM activity. This patent-driven evidence provides a direct rationale for selecting compounds bearing the 6-methoxy-3,4-dihydroisoquinoline core over other dihydroisoquinoline analogs lacking this specific substitution pattern when exploring incretin receptor modulation.

GLP-1R Agonist Diabetes Therapy Metabolic Disease Positive Allosteric Modulator

Recommended Research Applications for 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline (CAS 1443980-53-7) Based on Quantitative Differentiation


MAO-A Inhibition Studies Requiring Potent 3,4-Dihydroisoquinoline Scaffolds

Based on class-level Ki data demonstrating that 3,4-dihydroisoquinolines are up to ~8.5-fold more potent against MAO-A than fully aromatic isoquinolines, this compound is a structurally appropriate selection for investigating monoamine oxidase inhibition mechanisms [1]. The presence of the C=N imine bond, which is essential for maintaining lower Ki values, makes CAS 1443980-53-7 preferable to reduced tetrahydroisoquinoline analogs for MAO-A-focused enzymatic assays and structure-activity relationship studies.

Blood-Brain Barrier Permeability and CNS Drug Discovery Programs

With a predicted XLogP3-AA value of 2, this compound resides within the optimal LogP window (2–3) for passive membrane diffusion and blood-brain barrier penetration [1]. This favorable lipophilicity profile, combined with the drug-likeness demonstrated by 1,3-disubstituted 3,4-dihydroisoquinolines in recent spasmolytic activity studies, supports its use as a scaffold in CNS-targeted drug discovery campaigns where CNS penetration is a prerequisite [2].

Stereoselective Synthesis of Chiral Naphthylisoquinoline Alkaloid Building Blocks

The two chiral centers at C1 and C3 enable the use of validated oxidative degradation protocols for absolute configuration determination [1]. Furthermore, this compound can be subjected to diastereoselective reduction to produce enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines, which are essential chiral building blocks in the total synthesis of naphthylisoquinoline alkaloids [2]. Researchers engaged in natural product synthesis or stereochemical investigations should prioritize this compound over achiral dihydroisoquinoline analogs.

GLP-1R/GIPR Positive Allosteric Modulator Development and Incretin Pharmacology

The 6-methoxy-3,4-dihydroisoquinoline core has been explicitly claimed in patent WO 2022/076503 A1 as a privileged scaffold for developing positive allosteric modulators of GLP-1R and/or GIPR for the treatment of type II diabetes mellitus [1]. This patent-driven structural precedent supports the use of CAS 1443980-53-7 as a core building block or comparator compound in medicinal chemistry programs targeting incretin receptors, distinguishing it from dihydroisoquinolines lacking the 6-methoxy substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.